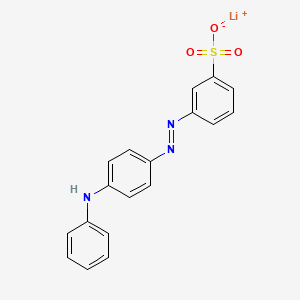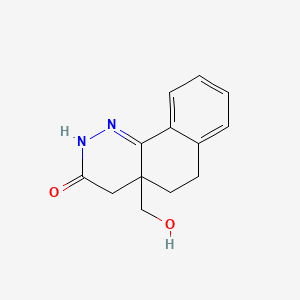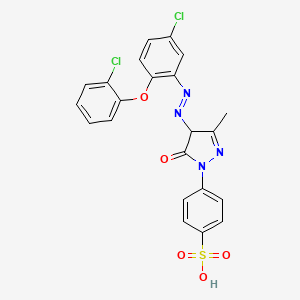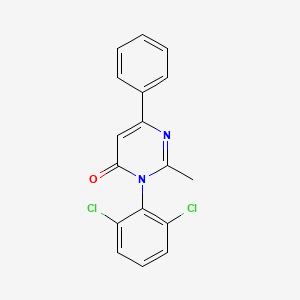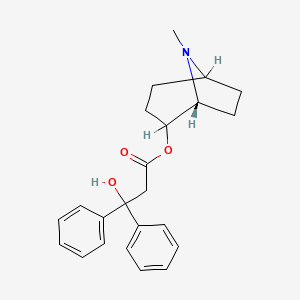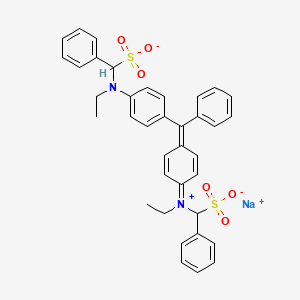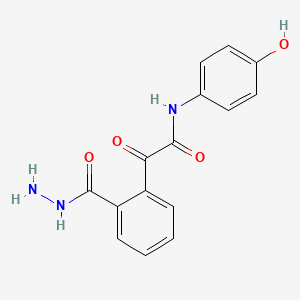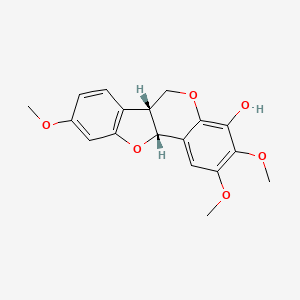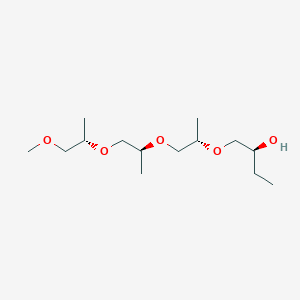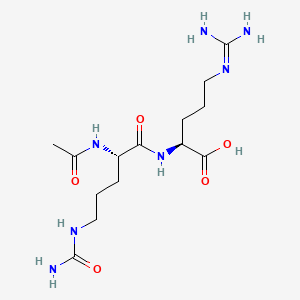
Acetyl citrull amido arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl citrull amido arginine is a compound derived from the amino acids arginine and citrulline. It is commonly used in cosmetic products for its skin-protecting properties. The compound is known for its ability to protect the skin from external influences and is often included in skincare formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetyl citrull amido arginine can be synthesized through the reaction of citrulline and arginine with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the acetylation process .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through filtration and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Acetyl citrull amido arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce simpler amino acid derivatives .
Aplicaciones Científicas De Investigación
Acetyl citrull amido arginine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in cellular processes and protein synthesis.
Industry: this compound is widely used in the cosmetic industry for its skin-protecting properties.
Mecanismo De Acción
The mechanism of action of acetyl citrull amido arginine involves its conversion to arginine and citrulline within the body. Arginine is a precursor to nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and immune response. The compound’s effects are mediated through the nitric oxide pathway, enhancing cardiovascular health and immune function .
Comparación Con Compuestos Similares
L-Arginine: A precursor to nitric oxide, similar to acetyl citrull amido arginine.
L-Citrulline: Another precursor to arginine, with similar physiological effects.
N-Acetyl-L-Citrulline: A derivative of citrulline with comparable properties.
Uniqueness: this compound is unique due to its dual composition of arginine and citrulline, providing a combined effect on nitric oxide production and skin protection. This dual action makes it particularly valuable in both medical and cosmetic applications .
Propiedades
Número CAS |
460989-67-7 |
|---|---|
Fórmula molecular |
C14H27N7O5 |
Peso molecular |
373.41 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-acetamido-5-(carbamoylamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C14H27N7O5/c1-8(22)20-9(4-2-7-19-14(17)26)11(23)21-10(12(24)25)5-3-6-18-13(15)16/h9-10H,2-7H2,1H3,(H,20,22)(H,21,23)(H,24,25)(H4,15,16,18)(H3,17,19,26)/t9-,10-/m0/s1 |
Clave InChI |
PDRMLIIIQDZDOP-UWVGGRQHSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCCNC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
CC(=O)NC(CCCNC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




